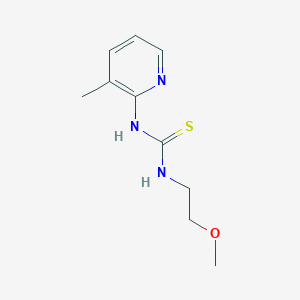
N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)thiourea is a chemical compound that has been the subject of extensive scientific research. Its unique properties make it an interesting candidate for various applications, including in the field of medicinal chemistry and drug development. In
Applications De Recherche Scientifique
N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)thiourea has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)thiourea is not fully understood. However, studies have suggested that it may exert its antitumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. Additionally, it has been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)thiourea in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, its antifungal and antibacterial properties make it a promising candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)thiourea. One area of research could focus on the development of new derivatives of the compound with improved efficacy and reduced toxicity. Additionally, further studies could be conducted to fully understand the mechanism of action of the compound and its effects on various cell types. Finally, research could be conducted to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Méthodes De Synthèse
N-(2-methoxyethyl)-N'-(3-methyl-2-pyridinyl)thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloro-3-methylpyridine with potassium thiocyanate in the presence of sodium methoxide and methanol. The resulting product is then treated with 2-chloroethyl methyl ether to yield this compound.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-(3-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-8-4-3-5-11-9(8)13-10(15)12-6-7-14-2/h3-5H,6-7H2,1-2H3,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHQQIAPTGKKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199896.png)
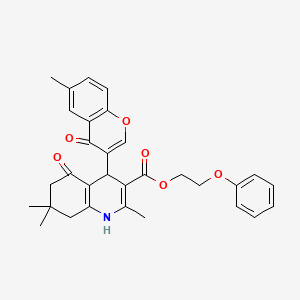
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199899.png)
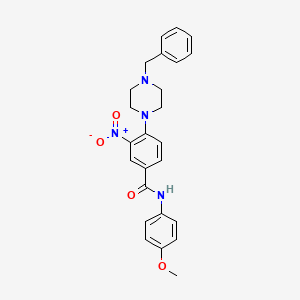
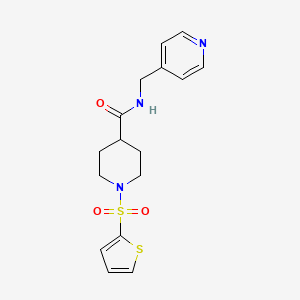
![2-[(1-butyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5199937.png)
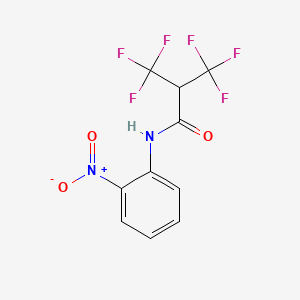

![isobutyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5199944.png)
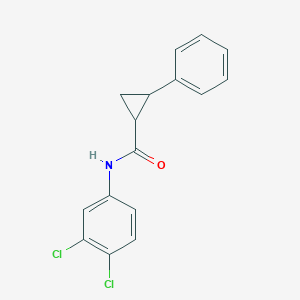
![1-cycloheptyl-6-oxo-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5199965.png)
![2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride](/img/structure/B5199975.png)
![1-isobutyl-3-(4-methoxybenzyl)-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199981.png)
![2-bromo-4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl butyrate](/img/structure/B5199983.png)
